2-Chloro-5-methoxypyrazine

CAS No.: 33332-31-9

Cat. No.: VC2446804

Molecular Formula: C5H5ClN2O

Molecular Weight: 144.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33332-31-9 |

|---|---|

| Molecular Formula | C5H5ClN2O |

| Molecular Weight | 144.56 g/mol |

| IUPAC Name | 2-chloro-5-methoxypyrazine |

| Standard InChI | InChI=1S/C5H5ClN2O/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3 |

| Standard InChI Key | TXEDKXSWNOQSKG-UHFFFAOYSA-N |

| SMILES | COC1=CN=C(C=N1)Cl |

| Canonical SMILES | COC1=CN=C(C=N1)Cl |

Introduction

Chemical Properties and Structure

Structural Analysis

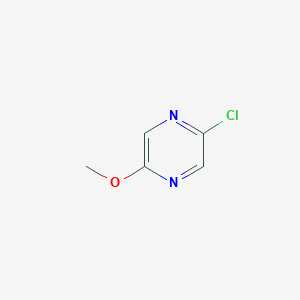

The molecular structure of 2-Chloro-5-methoxypyrazine features a pyrazine core with specific functional group substitutions that contribute to its chemical behavior and reactivity:

| Structural Identifier | Value |

|---|---|

| IUPAC Name | 2-chloro-5-methoxypyrazine |

| Standard InChI | InChI=1S/C5H5ClN2O/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3 |

| InChI Key | TXEDKXSWNOQSKG-UHFFFAOYSA-N |

| SMILES | COC1=CN=C(C=N1)Cl |

| Canonical SMILES | COC1=CN=C(C=N1)Cl |

The structure consists of a pyrazine ring with a chlorine atom substituted at position 2 and a methoxy group (OCH3) at position 5 . This specific arrangement of functional groups contributes to the compound's chemical behavior, particularly its susceptibility to nucleophilic substitution reactions at the chlorine-bearing carbon.

Synthesis and Reactions

Chemical Reactivity

2-Chloro-5-methoxypyrazine exhibits reactivity patterns characteristic of halogenated heterocycles. The chlorine atom at position 2 serves as a good leaving group, making the compound susceptible to nucleophilic aromatic substitution reactions. This reactivity profile makes it a valuable synthetic intermediate in the preparation of more complex pyrazine derivatives.

A notable reaction documented in the literature is the synthesis of 2-Hydrazinyl-5-methoxypyrazine from 2-Chloro-5-methoxypyrazine. This transformation involves the reaction of 2-Chloro-5-methoxypyrazine with hydrazine hydrate in suitable solvents such as ethanol or methanol. The reaction proceeds via nucleophilic aromatic substitution, where the hydrazine group replaces the chlorine atom.

The reactivity pattern of 2-Chloro-5-methoxypyrazine suggests that it can serve as an important intermediate in the synthesis of various pyrazine derivatives with potential applications in medicinal chemistry and materials science. Its structural features make it particularly suitable for reactions that introduce new functional groups at the position occupied by the chlorine atom.

Related Compounds and Transformations

The chemistry of 2-Chloro-5-methoxypyrazine can be better understood in the context of similar compounds. For instance, research on 2-Chloro-5-trifluoromethoxypyrazine has demonstrated the utility of such compounds in various coupling reactions including Buchwald-Hartwig amination and Kumada-Corriu, Suzuki, and Sonogashira coupling reactions . These findings suggest that 2-Chloro-5-methoxypyrazine may undergo similar transformations, providing access to a wide range of functionalized pyrazine derivatives.

Additionally, the relationship between 2-Chloro-5-methoxypyrazine and other methoxypyrazines provides insight into potential applications. The broader class of 3-alkyl-2-methoxypyrazines, for example, is known for contributing to the aroma profiles of various foods and plants, characterized by green and earthy attributes .

Applications and Research Implications

Synthetic Applications

2-Chloro-5-methoxypyrazine serves as an important building block in organic synthesis, particularly in the development of more complex pyrazine derivatives. Its chlorine substituent provides a reactive site for further functionalization through various reactions:

-

Nucleophilic aromatic substitution to introduce various functional groups

-

Potential use in coupling reactions for carbon-carbon bond formation

-

Synthesis of hydrazinyl derivatives with potential biological activities

These applications make 2-Chloro-5-methoxypyrazine a valuable intermediate in the synthesis of compounds with potential pharmaceutical or agrochemical properties.

| Hazard Statement | Code | Description |

|---|---|---|

| H302 | Harmful if swallowed | |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation |

The compound bears a "Warning" signal word according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating moderate hazard severity .

| Precautionary Statement | Code | Description |

|---|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Proper personal protective equipment including gloves, eye protection, and appropriate ventilation should be used when handling this compound. Storage should follow standard protocols for hazardous chemicals, keeping the material in a cool, dry place away from incompatible substances .

Research Directions and Future Perspectives

-

Investigation of novel synthetic pathways using 2-Chloro-5-methoxypyrazine as a building block for complex heterocyclic compounds with potential biological activity.

-

Exploration of the compound's utility in cross-coupling reactions, building on research with similar halogenated pyrazines .

-

Studies on the potential sensory properties of 2-Chloro-5-methoxypyrazine and its derivatives, considering the importance of related methoxypyrazines in flavor chemistry .

-

Theoretical studies similar to those conducted on related heterocycles could provide deeper insights into the electronic structure and reactivity of 2-Chloro-5-methoxypyrazine .

These research directions could expand our understanding of 2-Chloro-5-methoxypyrazine and potentially lead to new applications in various fields including medicinal chemistry, materials science, and flavor technology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume